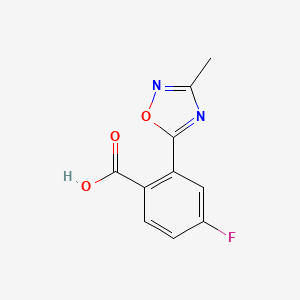
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the carboxylic acid group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with different functional groups.
科学的研究の応用
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, in medicinal applications, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . The fluorine atom enhances the compound’s binding affinity to its targets, increasing its efficacy.
類似化合物との比較
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with potential anticancer properties.
Uniqueness
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the fluorine atom and the oxadiazole ring, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
4-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-12-9(16-13-5)8-4-6(11)2-3-7(8)10(14)15/h2-4H,1H3,(H,14,15) |
InChIキー |
PHKJXGMOIKCOPR-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


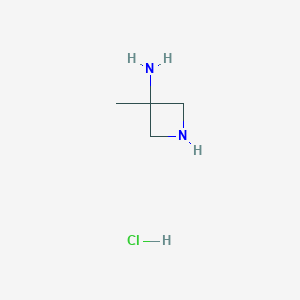

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)

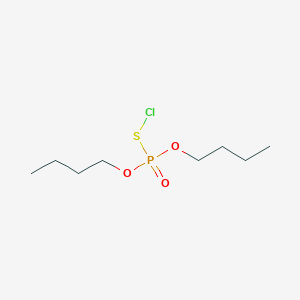
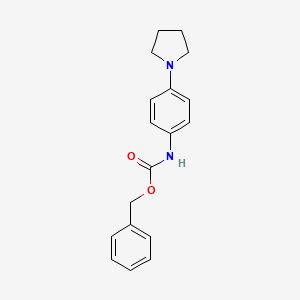
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)




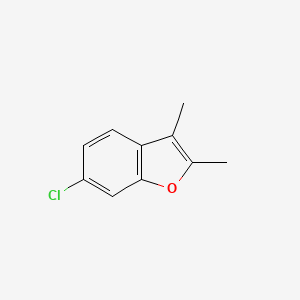

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
